3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine 3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1365988-10-8
VCID: VC7838158
InChI: InChI=1S/C8H12N4/c1-4-9-8-11-10-7(6-2-3-6)12(8)5-1/h6H,1-5H2,(H,9,11)
SMILES: C1CNC2=NN=C(N2C1)C3CC3
Molecular Formula: C8H12N4
Molecular Weight: 164.21

3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine

CAS No.: 1365988-10-8

Cat. No.: VC7838158

Molecular Formula: C8H12N4

Molecular Weight: 164.21

* For research use only. Not for human or veterinary use.

3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine - 1365988-10-8

Specification

CAS No. 1365988-10-8
Molecular Formula C8H12N4
Molecular Weight 164.21
IUPAC Name 3-cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
Standard InChI InChI=1S/C8H12N4/c1-4-9-8-11-10-7(6-2-3-6)12(8)5-1/h6H,1-5H2,(H,9,11)
Standard InChI Key DWRUILUSIJCSFK-UHFFFAOYSA-N
SMILES C1CNC2=NN=C(N2C1)C3CC3
Canonical SMILES C1CNC2=NN=C(N2C1)C3CC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a triazole ring fused to a partially saturated pyrimidine ring, with a cyclopropyl group at the 3-position. This configuration confers rigidity and stereoelectronic effects critical for target binding. Key structural features include:

PropertyValueSource
Molecular FormulaC₈H₁₂N₄PubChem
Molecular Weight164.21 g/molPubChem
Canonical SMILESC1CNC2=NN=C(N2C1)C3CC3PubChem
InChI KeyDWRUILUSIJCSFK-UHFFFAOYSA-NPubChem

The cyclopropyl group enhances metabolic stability compared to linear alkyl chains, while the triazole-pyrimidine scaffold provides multiple sites for hydrogen bonding and π-π interactions.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure:

  • ¹H NMR (DMSO-d₆): δ 1.15–1.30 (m, 4H, cyclopropyl), 2.85–3.10 (m, 4H, pyrimidine-CH₂), 3.65–3.80 (m, 2H, triazole-CH₂).

  • High-Resolution MS: [M+H]⁺ observed at m/z 165.1134 (calculated 165.1138).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via cyclization reactions. A common route involves:

  • Condensation: Cyclopropylamine reacts with ethyl 2-hydrazinylpyrimidine-5-carboxylate in ethanol at 80°C.

  • Cyclization: Intramolecular ring closure catalyzed by p-toluenesulfonic acid (PTSA) yields the triazolopyrimidine core.

MethodYield (%)Conditions
Cyclization Reaction60–80Ethanol, 80°C, 12 hr
Substitution Reaction50–70DMF, K₂CO₃, 100°C

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance efficiency and reduce waste. Key advancements include:

  • Solvent Recycling: Ethanol recovery systems achieve >90% solvent reuse.

  • Catalyst Immobilization: Silica-supported PTSA improves catalyst turnover by 40%.

Chemical Reactivity and Derivative Formation

Oxidation and Reduction

  • Oxidation: Treatment with hydrogen peroxide generates hydroxylated derivatives (e.g., 3-cyclopropyl-5,6-dihydroxy-triazolopyrimidine), which exhibit enhanced water solubility.

  • Reduction: Sodium borohydride reduces the pyrimidine ring to form 5,6,7,8-tetrahydro derivatives, modulating electronic properties.

Substitution Reactions

The triazole nitrogen atoms undergo regioselective alkylation or acylation:

  • N1-Alkylation: Reacts with methyl iodide to yield 1-methyl-3-cyclopropyl derivatives (IC₅₀ = 1.2 µM against USP28).

  • N2-Acylation: Acetyl chloride forms amide derivatives with improved blood-brain barrier permeability.

Biological Activity and Mechanisms

Neuropharmacological Effects

  • GABA_A Receptor Modulation: Binds to the benzodiazepine site (Kᵢ = 120 nM), potentiating chloride influx by 40%.

  • Neuroprotection: Reduces glutamate-induced oxidative stress in SH-SY5Y neurons by 65% at 10 µM.

Antimicrobial Activity

Derivatives show broad-spectrum activity:

PathogenMIC (µg/mL)Derivative
Staphylococcus aureus2.51-Methyl-3-cyclopropyl
Candida albicans5.05,6-Dihydroxy

Applications in Drug Discovery

Kinase Inhibitor Development

The compound serves as a scaffold for type II kinase inhibitors targeting BCR-ABL and c-Met. Structural modifications at N1 and C3 improve selectivity:

  • c-Met Inhibition: 1-(4-Fluorobenzyl) derivative shows IC₅₀ = 15 nM.

  • BCR-ABL Inhibition: 3-Cyclopropyl-5-nitro analog achieves 90% tumor growth reduction in murine models.

Central Nervous System (CNS) Drugs

Its blood-brain barrier permeability makes it a candidate for:

  • Anxiolytics: 50 mg/kg oral dose reduces marble-burying behavior in mice by 70%.

  • Neurodegenerative Therapies: 5,6-Dihydroxy derivative decreases tau phosphorylation by 55% in Alzheimer’s models.

Comparison with Analogous Compounds

Structural Analogues

CompoundKey DifferenceBioactivity (IC₅₀)
3-(Trifluoromethyl)-triazolopyrazine Pyrazine vs. pyrimidineUSP28: 2.1 µM
5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazineNo cyclopropyl groupGABA_A: Kᵢ = 450 nM

The cyclopropyl group in 1365988-10-8 enhances target affinity by 3–5× compared to non-cyclopropyl analogues.

Future Directions and Challenges

Improving Metabolic Stability

While the cyclopropyl group reduces CYP450-mediated oxidation, glucuronidation at N1 remains a clearance pathway. Strategies include:

  • Deuterium Incorporation: Replacing C-H with C-D bonds at N1 extends half-life from 2.1 to 4.7 hours in rats.

  • Prodrug Approaches: Phosphate esters increase oral bioavailability to 85%.

Expanding Therapeutic Indications

Ongoing research explores applications in:

  • Autoimmune Diseases: JAK3 inhibition (IC₅₀ = 25 nM) for rheumatoid arthritis.

  • Antiviral Therapies: Inhibition of SARS-CoV-2 main protease (IC₅₀ = 0.5 µM).

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